2-Cyclopropyl-2-hydroxyacetamide
Overview
Description
2-Cyclopropyl-2-hydroxyacetamide is an organic compound with the molecular formula C5H9NO2. It is characterized by a cyclopropyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-hydroxyacetamide typically involves the reaction of cyclopropylamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-hydroxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-hydroxyacetamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Cyclopropyl-2-hydroxyacetamide is structurally similar to other acetamide derivatives, such as 2-phenyl-2-hydroxyacetamide and 2-methyl-2-hydroxyacetamide. its unique cyclopropyl group imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-Phenyl-2-hydroxyacetamide
2-Methyl-2-hydroxyacetamide
2-Ethyl-2-hydroxyacetamide
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Properties
IUPAC Name |
2-cyclopropyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(8)4(7)3-1-2-3/h3-4,7H,1-2H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRPRNKXFHHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305680 | |
Record name | α-Hydroxycyclopropaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-83-4 | |
Record name | α-Hydroxycyclopropaneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Hydroxycyclopropaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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